6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide
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Overview
Description
6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline core is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position.
Hydroxylation: The hydroxyl group is introduced at the 4-position through a hydroxylation reaction using reagents such as sodium hydroxide (NaOH) and hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form a dihydroquinoline derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione: Another quinoline derivative with similar structural features.
4-hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position and various substituents at other positions.
Uniqueness
6-chloro-4-hydroxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide is unique due to the presence of both the morpholin-4-yl ethyl group and the carboxamide functionality, which can impart distinct biological and chemical properties compared to other quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H18ClN3O3 |
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Molecular Weight |
335.78 g/mol |
IUPAC Name |
6-chloro-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H18ClN3O3/c17-11-1-2-14-12(9-11)15(21)13(10-19-14)16(22)18-3-4-20-5-7-23-8-6-20/h1-2,9-10H,3-8H2,(H,18,22)(H,19,21) |
InChI Key |
JDEUSLNCDYNHOO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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